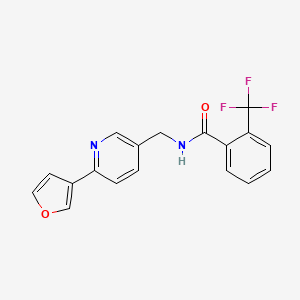

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c19-18(20,21)15-4-2-1-3-14(15)17(24)23-10-12-5-6-16(22-9-12)13-7-8-25-11-13/h1-9,11H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQHKOBGPREKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-3-yl pyridine intermediate: This can be achieved through a Suzuki coupling reaction between 6-bromo-3-pyridine and furan-3-boronic acid using a palladium catalyst.

Attachment of the benzamide group: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amines.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide". However, the search results do provide some relevant information regarding the compound and related substances:

Basic Information:

- Chemical Structure and Identifiers: this compound has the PubChem CID 119105217 . Its molecular formula is C18H13F3N2O2, and its molecular weight is 346.3 g/mol .

- Synonyms: This compound is also known as 2034386-68-8, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide, and N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide .

- Computed Descriptors: The IUPAC name is N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide .

Related Research Areas:

- Benzimidazole Derivatives: A review of metallic and non-metallic synthesis approaches for benzimidazole (BnZ) derivatives highlights their biological efficacy . While not directly about the query compound, it shows the research interest in related compounds with biological activity .

- Antiviral Agents: Research on N-heterocycles as antiviral agents discusses synthesized compounds with potential antiviral activity . This suggests a possible research direction for the query compound .

- Insecticidal Properties: N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximines have insecticidal properties, indicating that pyridine derivatives are of interest in this field .

- GPR52 Agonists: Some benzamides are GPR52 agonists and can be used as pharmacological tools .

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides with Pyridine Moieties

Compound 37 (): 3-Fluoro-N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)-benzamide

- Structure : Contains a 3-fluorobenzamide core with a 6-methylpyridin-2-yl amine and a pyridin-3-yl substituent at the benzene 5-position.

- Key Differences :

- Pyridine substitution (2-position vs. 3-position in the target compound).

- Fluorine and pyridyl substituents on the benzene ring vs. trifluoromethyl and furan in the target.

- Implications : The pyridin-3-yl group in Compound 37 may enhance π-π stacking, while fluorine could increase electronegativity. The target compound’s furan may introduce steric hindrance or alter solubility .

Flumbatinib (): 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-yl)-3-(trifluoromethyl)benzamide

- Structure : A kinase inhibitor with a trifluoromethylbenzamide core, piperazine linker, and pyridine/pyrimidine substituents.

- Key Differences :

- Complex substituents (piperazine, pyrimidine) vs. the target’s simpler furan-pyridine system.

- Additional methyl groups on pyridine rings.

- Implications : Flumbatinib’s extended structure enables multitarget interactions, whereas the target compound’s furan may limit binding flexibility .

Agrochemical Benzamide Derivatives

Flutolanil (): N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide

- Structure : A pesticide with a 2-(trifluoromethyl)benzamide core and isopropoxy-phenyl amine.

- Key Differences :

- Isopropoxy group vs. furan-pyridine in the target compound.

- Lack of heteroaromatic rings in the amine sidechain.

- Implications : Flutolanil’s isopropoxy group likely enhances soil adsorption, while the target’s furan-pyridine system may improve biodegradability .

Heterocyclic Variations in Trifluoromethylbenzamides

Compound 3 (): 2-(1-(4-Chlorophenylcarbonyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)ethanamide

- Structure : Combines a trifluoromethylpyridinylmethyl group with an indole-carboxamide.

- Key Differences :

- Indole core vs. benzamide in the target compound.

- Ethaneamide linker vs. direct methylene linkage.

- Implications : The indole moiety in Compound 3 may confer fluorescence or intercalation properties absent in the target .

EP3 348 550A1 Derivatives (): N-(6-trifluoromethylbenzothiazole-2-yl)-2-arylacetamides

- Structure : Benzothiazole derivatives with trifluoromethyl and arylacetamide groups.

- Key Differences :

- Benzothiazole ring vs. pyridine-furan in the target.

- Acetamide linker vs. benzamide.

- Implications : Benzothiazoles often exhibit antimicrobial activity, suggesting divergent applications compared to the target compound .

Physicochemical and Electronic Properties

*Estimated based on structural analogs.

Research Findings and Trends

- Trifluoromethyl Role : The CF₃ group consistently improves metabolic stability across analogs, as seen in Flutolanil (pesticide) and Flumbatinib (kinase inhibitor) .

- Heterocyclic Influence : Pyridine and furan substituents modulate electronic effects (e.g., Compound 37’s pyridin-3-yl enhances π-stacking), while benzothiazoles () favor agrochemical stability .

- Substituent Position : 6-Substitution on pyridine (as in the target compound) may reduce steric clashes compared to 2-substituted analogs () .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, with a molecular weight of 348.30 g/mol. The compound features a furan ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could inhibit enzymes related to cancer cell proliferation or bacterial resistance mechanisms.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including antibiotic-resistant strains.

Antimicrobial Activity

Recent studies have reported that derivatives of pyridine and benzamide exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. Similar compounds have demonstrated growth inhibition across various cancer cell lines, with IC values indicating significant potency .

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 9e | NCI-60 cancer cell lines | Varies | |

| Pyrrole derivatives | Staphylococcus aureus | 3.12 - 12.5 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including those structurally similar to this compound). The results indicated that these compounds effectively inhibited the growth of resistant bacterial strains, highlighting their potential as new antibiotics .

- Cancer Cell Line Studies : In another study focusing on the anticancer effects, derivatives similar to this compound were tested against a panel of cancer cell lines. The findings showed that these compounds induced apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.